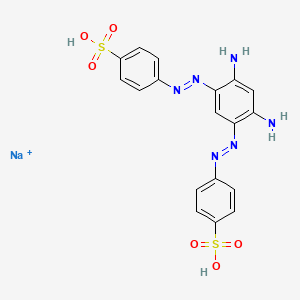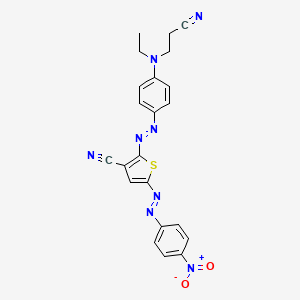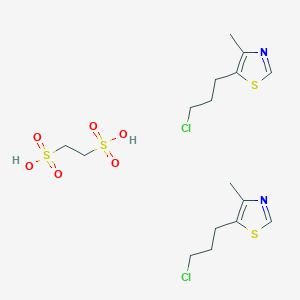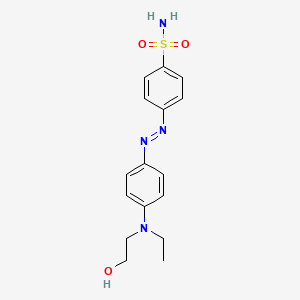
p,p'-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its azo groups, which are responsible for its chromophoric properties, and its sulfonic acid groups, which enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4,6-diamino-m-phenylene. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzenesulphonic acid under alkaline conditions to form the azo compound.
Neutralization: The final step involves neutralizing the product with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt undergoes several types of chemical reactions:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid groups.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonic acid derivatives.
Scientific Research Applications
p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the compound’s color-changing properties. The sulfonic acid groups enhance the compound’s solubility, allowing it to interact with various molecular targets in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, potassium salt
- p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, calcium salt
Uniqueness
The sodium salt form of p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid is unique due to its high solubility in water, making it particularly useful in aqueous applications. Its stability and vibrant color also make it a preferred choice in various industrial and research settings.
Properties
CAS No. |
94022-42-1 |
|---|---|
Molecular Formula |
C18H16N6NaO6S2+ |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
sodium;4-[[2,4-diamino-5-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H16N6O6S2.Na/c19-15-9-16(20)18(24-22-12-3-7-14(8-4-12)32(28,29)30)10-17(15)23-21-11-1-5-13(6-2-11)31(25,26)27;/h1-10H,19-20H2,(H,25,26,27)(H,28,29,30);/q;+1 |
InChI Key |
WISCXNHCXFFLKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















